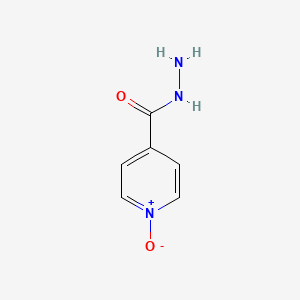
4-(Hydrazinecarbonyl)pyridin-1-ium-1-olate
説明
“4-(Hydrazinecarbonyl)pyridin-1-ium-1-olate” is a chemical compound with the CAS Number: 6975-73-1 . It has a molecular formula of C6H7N3O2 .
Synthesis Analysis
The synthesis of “4-(Hydrazinecarbonyl)pyridin-1-ium-1-olate” involves the use of hydrazine hydrate monohydrate in methanol at varying temperatures . In one method, the reaction was carried out at 60°C for 2 hours under an inert atmosphere, yielding a white solid . In another method, the reaction was carried out at 50°C for 8 hours on a large scale . Yet another method involved a reflux reaction at 68°C for 6 hours .Molecular Structure Analysis
The molecular structure of “4-(Hydrazinecarbonyl)pyridin-1-ium-1-olate” can be represented by the SMILES notation: NNC(=O)C1=CC=N+C=C1 .Chemical Reactions Analysis
The chemical reactions involving “4-(Hydrazinecarbonyl)pyridin-1-ium-1-olate” primarily involve its synthesis from isonicotinic acid methyl ester N-oxide and hydrazine hydrate . The product yield varies depending on the reaction conditions, with yields reported between 92.4% and 96.5% .Physical And Chemical Properties Analysis
The compound has a molecular weight of 153.14 g/mol . Further physical and chemical properties are not explicitly mentioned in the search results.科学的研究の応用
- Scientific Field: Organic Chemistry and Catalysis
- Application Summary : Pyridine-4-carboxylic acid functionalized Fe3O4 nanoparticles have been used as a magnetic catalyst for the synthesis of pyrano[3,2-b]pyranone derivatives .
- Methods of Application : The catalytic activity of the magnetic catalyst was probed through one-pot synthesis of pyrano[3,2-b]pyranone derivatives from three-component reactions of aromatic aldehydes, kojic acid, and ethyl cyanoacetate under solvent-free conditions .
- Results or Outcomes : This protocol has several advantages, including its environmentally friendly method, simple procedure, high yields, and short reaction time. The catalyst was readily separated using an external magnet and reusable without significant loss of its catalytic efficiency .
-
Scientific Field: Medicinal Chemistry
- Application Summary : Pyridine-containing compounds have been found to have significant medicinal applications, including as antiviral, anticholinesterase, antimalarial, antimicrobial, antidiabetic, and anticancer agents .
- Methods of Application : These compounds are synthesized and then tested for their biological activity. The specific methods of synthesis and testing can vary widely depending on the specific compound and its intended application .
- Results or Outcomes : Pyridine derivatives have shown promising results in various areas of medicinal chemistry. For example, some pyridine derivatives have shown cytotoxic properties against tumor cells .
-
Scientific Field: Material Science
- Application Summary : Pyridine derivatives are used in the synthesis of polymeric carbon nitride (CN), a promising two-dimensional (2D) conjugated polymer .
- Methods of Application : The synthesis of polymeric carbon nitride involves the polymerization of pyridine derivatives under specific conditions .
- Results or Outcomes : Polymeric carbon nitride has unusual properties and promising applications ranging from (photo)catalysis, and photoelectrochemistry, to biosensors .
-
Scientific Field: Anticancer Research
- Application Summary : Pyridine-containing compounds have shown cytotoxic properties against tumor cells . This has generated interest among researchers in synthesizing a variety of pyridine derivatives .
- Methods of Application : These compounds are synthesized and then tested for their biological activity. The specific methods of synthesis and testing can vary widely depending on the specific compound and its intended application .
- Results or Outcomes : In recent research, it has relied on the synthesis of new anticancer agents targeting the tubulin-microtubule with heterocyclic rings .
-
Scientific Field: Chemical Synthesis
- Application Summary : 4-(Benzyloxy)pyridine N-oxide is a 4-substituted pyridine-1-oxide . It undergoes hydrogenation over palladium to afford pyridine . It participates in the stereoselective synthesis of substituted pyridines, piperidines and piperazines .
- Methods of Application : The specific methods of synthesis can vary widely depending on the specific compound and its intended application .
- Results or Outcomes : The results of these syntheses can be used in a variety of applications, including the development of new pharmaceuticals and materials .
Safety And Hazards
特性
IUPAC Name |
1-oxidopyridin-1-ium-4-carbohydrazide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N3O2/c7-8-6(10)5-1-3-9(11)4-2-5/h1-4H,7H2,(H,8,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKGCDQMJYCDBPE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C[N+](=CC=C1C(=O)NN)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Hydrazinecarbonyl)pyridin-1-ium-1-olate | |
CAS RN |
6975-73-1 | |
| Record name | 4-Pyridinecarboxylic acid, hydrazide, 1-oxide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6975-73-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Isonicotinic acid, hydrazide, 1-oxide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006975731 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC21650 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=21650 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Isonicotinic acid, hydrazide, 1-oxide | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XV2KR6E2PG | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




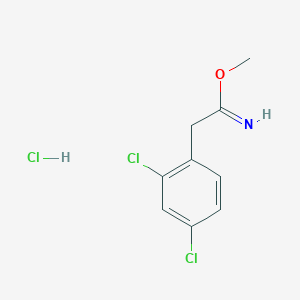
![4-[4-(Chloromethyl)-1,3-oxazol-2-yl]pyridine hydrochloride](/img/structure/B1436450.png)
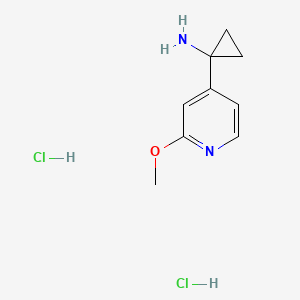
![Tricyclo[3.2.1.0,2,4]octane-6-carboxylic acid](/img/structure/B1436452.png)
![(8R,9S,10R,13S,14S,17S)-17-Hydroxy-10,13-dimethyl-4,7,8,9,10,11,12,13,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3(2H)-one](/img/structure/B1436455.png)
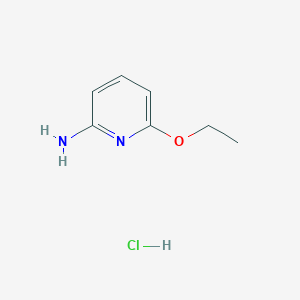
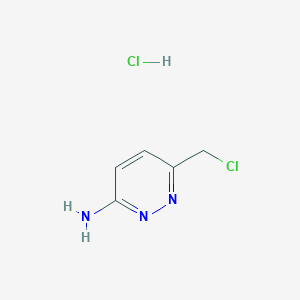
![4-Oxatricyclo[4.2.1.0,3,7]nonan-2-amine hydrochloride](/img/structure/B1436460.png)
![5,5-Dimethyl-2-{1-[(2-piperazin-1-ylethyl)amino]ethylidene}cyclohexane-1,3-dione](/img/structure/B1436461.png)

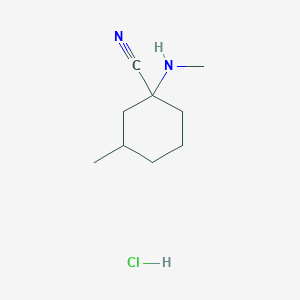

![1-(3,4-dimethylphenyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B1436467.png)